

# Immunogenicity of Influenza Nucleoprotein 266-274: A Technical Guide

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Compound of Interest		
Compound Name:	Influenza virus NP (266-274)	
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## Introduction

The influenza A virus nucleoprotein (NP) is a highly conserved internal antigen, making it a critical target for the development of universal influenza vaccines. Unlike the highly variable surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA), the NP offers the potential for broad cross-protection against different influenza A subtypes. A key region of interest within the NP is the amino acid sequence 266-274, which contains a well-defined cytotoxic T-lymphocyte (CTL) epitope. This technical guide provides an in-depth analysis of the immunogenicity of the influenza NP 266-274 epitope, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

The influenza nucleoprotein is a major target for cytotoxic T-lymphocytes (CTLs), which are crucial for clearing viral infections.[1][2] The NP 265-273 peptide (sequence: ILRGSVAHK) has been identified as an HLA-A3 restricted CTL epitope.[3] This epitope has been shown to sensitize target cells for lysis by influenza-immune CTLs and can induce peptide-specific, class I-restricted CTLs in vitro.[3]

# Quantitative Analysis of T-Cell Responses to Influenza NP 266-274



The immunogenicity of the NP 266-274 epitope has been quantified in several studies, primarily through the measurement of interferon-gamma (IFN-y) production and cytotoxic T-lymphocyte (CTL) activity. The following tables summarize the key quantitative findings from studies investigating T-cell responses to this specific epitope.

## **IFN-y Secretion Assays**

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. Intracellular Cytokine Staining (ICS) followed by flow cytometry is another common method to measure cytokine production within specific T-cell populations.

Donor HLA Type	Assay Type	Cell Type	Stimulant	Result	Reference
HLA-A3	ELISpot	РВМС	NP 265-273 peptide	12 spots per 2.5 x 10^5 cells	[4]
HLA-A*03:01	ICS	CD8+ T-cells	NP 265-273 peptide	8.3% (mean) IFN-γ+ cells	[5]

## **Cytotoxicity Assays**

Cytotoxicity assays measure the ability of CTLs to lyse target cells presenting the specific epitope. The chromium-51 (<sup>51</sup>Cr) release assay is a classic method for quantifying cell-mediated cytotoxicity.

Effector Cell Source	Target Cell Type	Effector:Tar get Ratio	Stimulant	% Specific Lysis	Reference
HLA-A3 restricted CTL line	B-LCL	Not specified	NP 265-273 peptide	Lysis observed	[6]

Note: While the study by Voeten et al. (2000) demonstrated specific lysis of target cells pulsed with the NP 265-273 peptide, specific quantitative data on the percentage of lysis at various



effector-to-target ratios was not presented in a tabular format.

# **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of immunogenicity studies. Below are representative protocols for the key experiments cited in this guide.

## **IFN-y ELISpot Assay**

This protocol is a generalized procedure for the detection of IFN-y secreting cells in response to the NP 266-274 peptide.

#### Materials:

- 96-well PVDF membrane ELISpot plates
- Anti-human IFN-y capture antibody
- Biotinylated anti-human IFN-y detection antibody
- Streptavidin-Alkaline Phosphatase (AP)
- BCIP/NBT substrate
- RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics
- Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A3 positive donor
- Influenza NP 266-274 peptide (ILRGSVAHK)
- Positive control (e.g., Phytohemagglutinin PHA)
- Negative control (medium alone)

#### Procedure:

 Plate Coating: Coat the ELISpot plate wells with anti-human IFN-γ capture antibody overnight at 4°C.



- Blocking: Wash the wells with sterile PBS and block with RPMI 1640 + 10% FBS for 2 hours at 37°C.
- Cell Plating: Add 2.5 x 10<sup>5</sup> PBMCs to each well.
- Stimulation: Add the NP 266-274 peptide to the respective wells at a final concentration of 10 μg/mL. Include positive and negative controls in separate wells.
- Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
- Detection: Wash the wells to remove cells. Add biotinylated anti-human IFN-y detection antibody and incubate for 2 hours at room temperature.
- Enzyme Conjugation: Wash the wells and add Streptavidin-AP. Incubate for 1 hour at room temperature.
- Development: Wash the wells and add BCIP/NBT substrate. Monitor for the appearance of spots.
- Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely and count the spots using an ELISpot reader.

## Chromium-51 (51Cr) Release Assay

This protocol outlines the steps for a standard 4-hour <sup>51</sup>Cr release assay to measure CTL-mediated lysis of target cells pulsed with the NP 266-274 peptide.

#### Materials:

- Target cells (e.g., HLA-A3 positive B-lymphoblastoid cell line B-LCL)
- Effector cells (CTL line specific for NP 266-274)
- Sodium chromate (Na<sub>2</sub><sup>51</sup>CrO<sub>4</sub>)
- Influenza NP 266-274 peptide (ILRGSVAHK)
- RPMI 1640 medium + 10% FBS



- 96-well round-bottom plates
- Gamma counter
- Triton X-100 (for maximum release control)

#### Procedure:

- Target Cell Labeling: Incubate 1 x 10<sup>6</sup> target cells with 100 μCi of <sup>51</sup>Cr for 1 hour at 37°C.
- Washing: Wash the labeled target cells three times with RPMI 1640 + 10% FBS to remove excess <sup>51</sup>Cr.
- Peptide Pulsing: Resuspend the labeled target cells and incubate with 10 μg/mL of the NP 266-274 peptide for 1 hour at 37°C.
- Assay Setup:
  - $\circ$  Plate the peptide-pulsed target cells at 1 x 10<sup>4</sup> cells/well in a 96-well round-bottom plate.
  - Add effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
  - Spontaneous Release Control: Labeled target cells with medium only.
  - Maximum Release Control: Labeled target cells with 1% Triton X-100.
- Incubation: Centrifuge the plate at 200 x g for 3 minutes to initiate cell contact and incubate for 4 hours at 37°C.
- Supernatant Harvesting: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant from each well.
- Radioactivity Measurement: Measure the radioactive counts (counts per minute CPM) in the supernatant using a gamma counter.
- Calculation of Specific Lysis:



% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

## **Visualizing Key Processes**

Understanding the underlying biological pathways and experimental procedures is facilitated by visual diagrams. The following sections provide Graphviz (DOT language) scripts to generate these visualizations.

# Antigen Processing and Presentation Pathway for Influenza NP 266-274

The following diagram illustrates the MHC class I pathway for the presentation of the NP 266-274 epitope to CD8+ T-cells.



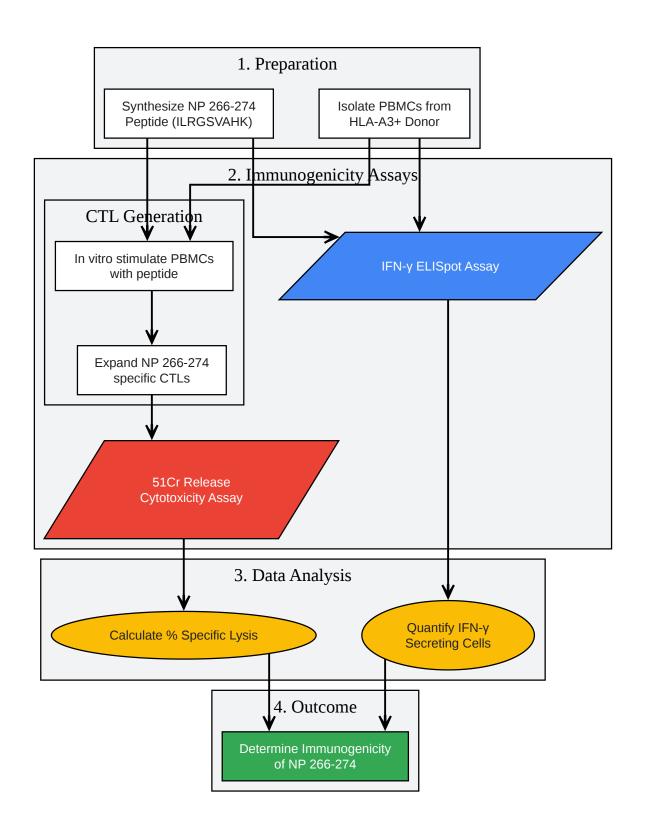
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Caption: MHC Class I antigen presentation pathway for the influenza NP 266-274 epitope.

## **Experimental Workflow for Assessing Immunogenicity**

This diagram outlines a typical experimental workflow for evaluating the immunogenicity of the influenza NP 266-274 peptide.





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Caption: Experimental workflow for assessing the immunogenicity of the NP 266-274 peptide.



### Conclusion

The influenza nucleoprotein epitope 266-274 is a well-characterized, HLA-A3 restricted target for cytotoxic T-lymphocytes. The quantitative data, though limited in the breadth of available studies, consistently demonstrates its ability to elicit robust IFN-y responses and mediate CTL activity. The conserved nature of this epitope across different influenza A virus strains underscores its importance as a component in the design of universal influenza vaccines. The detailed experimental protocols and visual workflows provided in this guide offer a comprehensive resource for researchers and drug development professionals working to harness the potential of this and other conserved viral epitopes for next-generation immunotherapies. Further research to expand the quantitative dataset, particularly regarding cytotoxic efficacy across a wider range of effector-to-target ratios and in diverse HLA backgrounds, will be invaluable in advancing this field.

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### References

- 1. revvity.com [revvity.com]
- 2. biomedicalsciences.unimelb.edu.au [biomedicalsciences.unimelb.edu.au]
- 3. HLA-A1 and HLA-A3 T cell epitopes derived from influenza virus proteins predicted from peptide binding motifs PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Magnitude and Specificity of Influenza A Virus-Specific Cytotoxic T-Lymphocyte Responses in Humans Is Related to HLA-A and -B Phenotype PMC [pmc.ncbi.nlm.nih.gov]
- 5. HLA-B\*27:05 alters immunodominance hierarchy of universal influenza-specific CD8+ T cells | PLOS Pathogens [journals.plos.org]
- 6. Antigen processing for MHC class I restricted presentation of exogenous influenza A virus nucleoprotein by B-lymphoblastoid cells PMC [pmc.ncbi.nlm.nih.gov]
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